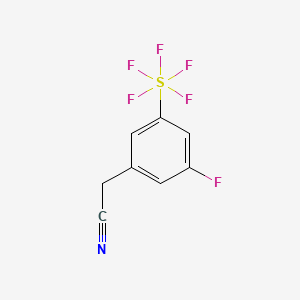

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile

Description

BenchChem offers high-quality 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFXPOGLOMAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile

Foreword for the Modern Researcher

The relentless pursuit of novel molecular entities with tailored properties is the cornerstone of contemporary drug discovery and materials science. Within this landscape, the strategic incorporation of unique functional groups can dramatically alter the physicochemical and biological profile of a lead compound. The pentafluorosulfur (SF₅) group, a sterically demanding and highly electronegative moiety, has emerged as a "super-trifluoromethyl" bioisostere, offering a distinct parameter space for molecular design.[1][2] This guide provides a comprehensive technical overview of the synthesis and properties of a specific, high-interest building block: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. This molecule serves as a valuable synthon for introducing the 3-fluoro-5-(pentafluorosulfur)phenyl motif, a substitution pattern of increasing importance in medicinal chemistry. The insights and protocols detailed herein are curated to empower researchers, scientists, and drug development professionals to confidently explore the potential of this and related SF₅-containing compounds in their respective fields.

I. Strategic Importance and Molecular Profile

The 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile scaffold is of significant interest due to the synergistic interplay of its constituent functional groups. The pentafluorosulfur group is known for its exceptional thermal and chemical stability, coupled with a strong electron-withdrawing nature that can profoundly influence the acidity of adjacent protons and the overall electronic distribution of the aromatic ring.[3] The fluorine atom at the 3-position further modulates the electronic properties and can participate in specific interactions, such as hydrogen bonding with biological targets. The phenylacetonitrile core is a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of this unique substituted phenyl ring into more complex molecular architectures.

The SF₅ group is often utilized as a bioisosteric replacement for other bulky, lipophilic groups like tert-butyl or trifluoromethyl moieties.[3] Its distinctive octahedral geometry and electronic footprint can lead to enhanced binding affinities, improved metabolic stability, and modulated pharmacokinetic profiles in drug candidates.

II. A Proposed Synthetic Pathway: A Multi-Step Approach

While a direct, one-pot synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile from simple precursors is not yet established in the literature, a robust and logical multi-step synthetic route can be proposed based on well-established organic transformations. The overall strategy involves the initial synthesis of a key intermediate, 3-Fluoro-5-(pentafluorosulfur)benzaldehyde, followed by its conversion to the corresponding benzyl bromide, and finally, a nucleophilic substitution with a cyanide source to yield the target phenylacetonitrile.

Caption: Proposed synthetic workflow for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzaldehyde (Intermediate B)

The synthesis of the key benzaldehyde intermediate can be envisioned starting from a commercially available or synthetically accessible aniline derivative.

-

Rationale: The Sandmeyer-type formylation of anilines provides a reliable method for the introduction of a formyl group onto an aromatic ring. This transformation proceeds via a diazonium salt intermediate.

-

Protocol:

-

To a stirred solution of 3-Fluoro-5-(pentafluorosulfur)aniline (1.0 eq) in an appropriate acidic medium (e.g., aqueous HCl/H₂SO₄), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a pre-formed solution of a formylating agent (e.g., a mixture of formaldehyde and a suitable catalyst) at a controlled temperature.

-

Upon completion of the reaction, as monitored by TLC or LC-MS, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Fluoro-5-(pentafluorosulfur)benzaldehyde.

-

Step 2: Reduction to [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol (Intermediate C)

The reduction of the aldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this conversion without affecting the SF₅ or fluoro groups.

-

Protocol:

-

3-Fluoro-5-(pentafluorosulfur)benzaldehyde (1.0 eq) is dissolved in a suitable alcoholic solvent such as methanol or ethanol.

-

The solution is cooled to 0 °C, and sodium borohydride (1.2 eq) is added portion-wise.

-

The reaction is stirred at room temperature until complete consumption of the starting material is observed.

-

The reaction is quenched by the careful addition of water or dilute acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the benzyl alcohol, which is often pure enough for the next step.

-

Step 3: Bromination to 1-(Bromomethyl)-3-fluoro-5-(pentafluorosulfur)benzene (Intermediate D)

The conversion of the benzyl alcohol to the corresponding benzyl bromide is a critical step to enable the subsequent nucleophilic substitution.

-

Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for the conversion of primary alcohols to the corresponding bromides.

-

Protocol:

-

[3-Fluoro-5-(pentafluorosulfur)phenyl]methanol (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.

-

Phosphorus tribromide (0.4 eq) is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by pouring it onto ice-water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude benzyl bromide.

-

Step 4: Cyanation to 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (Target Compound E)

The final step involves the introduction of the nitrile functionality via a nucleophilic substitution reaction. This is a classic Kolbe nitrile synthesis.[4]

-

Rationale: Sodium cyanide is a potent nucleophile that readily displaces the bromide from the benzylic position to form the desired carbon-carbon bond.

-

Protocol:

-

A solution of 1-(Bromomethyl)-3-fluoro-5-(pentafluorosulfur)benzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is prepared.

-

Sodium cyanide (1.2 eq) is added, and the mixture is heated to a moderate temperature (e.g., 50-70 °C) with stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford pure 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.

-

III. Physicochemical and Spectroscopic Properties

The unique combination of the fluoro and pentafluorosulfur substituents imparts distinct properties to the target molecule.

Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₈H₅F₆NS | Based on atomic composition. |

| Molecular Weight | 261.19 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to pale yellow solid or oil | Typical for aromatic nitriles. |

| Melting Point | Moderately high | The rigid aromatic core and polar groups suggest a solid state at room temperature. |

| Boiling Point | Elevated | The high molecular weight and polarity would lead to a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | The large fluorinated periphery increases lipophilicity. |

| Lipophilicity (LogP) | High | The SF₅ group is known to significantly increase the lipophilicity of molecules.[5] |

Spectroscopic Characterization

The spectroscopic data for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile would be key to its unambiguous identification.

Caption: Predicted spectroscopic data for structural elucidation.

-

¹H NMR: The methylene protons (CH₂) adjacent to the nitrile group would appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with the fluorine atom and potentially long-range coupling with the SF₅ group.

-

¹³C NMR: The spectrum would show distinct signals for the methylene carbon and the nitrile carbon (around δ 115-120 ppm). The aromatic carbons would display multiple signals with characteristic carbon-fluorine and carbon-sulfur couplings.

-

¹⁹F NMR: This is a crucial technique for characterizing this molecule.[6][7][8] One would expect to see a signal for the single aromatic fluorine atom. The SF₅ group would typically show two signals: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines, with a characteristic J(F-F) coupling constant.

-

IR Spectroscopy: A strong absorption band around 2250 cm⁻¹ would be indicative of the C≡N stretching vibration. Aromatic C=C stretching bands would appear in the 1600-1480 cm⁻¹ region. Strong absorptions in the 800-900 cm⁻¹ range would be characteristic of S-F bond vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern would likely involve the loss of HCN and cleavage of the SF₅ group.

IV. Applications and Future Outlook

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a valuable building block for the synthesis of a wide range of more complex molecules. Its primary application lies in the field of medicinal chemistry, where it can be used to introduce the 3-fluoro-5-(pentafluorosulfur)phenyl moiety into potential drug candidates. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of functional groups.

The unique properties conferred by the SF₅ group, such as enhanced metabolic stability and altered lipophilicity, make this synthon particularly attractive for lead optimization in drug discovery programs targeting various therapeutic areas.[3] As synthetic methodologies for the introduction of the SF₅ group become more accessible, the utilization of building blocks like 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is expected to grow, leading to the discovery of novel and improved therapeutic agents and functional materials.

V. References

-

ResearchGate. (2013, March 13). How can I prepare phenyl acetaldehyde from benzaldehyde? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

-

Welter, C., et al. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Retrieved from

-

Brainly.in. (2018, November 9). convert benzaldehyde to phenyl cyanide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

SINAPSE. (2022, October 27). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

-

ResearchGate. (2020, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). SF5‐containing biologically active compounds that showed antimicrobial.... Retrieved from [Link]

-

YouTube. (2022, April 27). #benzaldehyde to #phenylacetic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a "Super" Functional Group in Molecular Design

An In-depth Technical Guide to the Physicochemical Properties of SF₅-Substituted Phenylacetonitriles

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds to fine-tune their properties is a cornerstone of innovation. Among the arsenal of functional groups available to chemists, fluorinated motifs have garnered exceptional attention for their ability to profoundly alter a molecule's electronic character, metabolic stability, and bioavailability.[1] While the trifluoromethyl (-CF₃) group has long been a workhorse in this domain, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl group," offering a unique and often more potent combination of physicochemical characteristics.[2][3]

The SF₅ group is distinguished by its remarkable thermal and chemical stability, high electronegativity, and significant lipophilicity.[4] When appended to an aromatic core like phenylacetonitrile—a scaffold featuring an acidic benzylic C-H bond—it presents a compelling case study in molecular property modulation. This guide offers an in-depth analysis of the core physicochemical properties of SF₅-substituted phenylacetonitriles, providing researchers, scientists, and drug development professionals with a technical framework for understanding and leveraging this unique substituent. We will explore the causality behind its effects on acidity (pKa) and lipophilicity (logP), detail field-proven experimental and computational protocols for their determination, and provide insights into the synthetic considerations for this promising class of compounds.

The Pentafluorosulfanyl (SF₅) Group: An Electronic and Steric Powerhouse

To appreciate the impact of the SF₅ group on the phenylacetonitrile core, one must first understand its intrinsic properties, which are more pronounced than those of its -CF₃ counterpart.[3]

Electronic Effects: A Dominant Inductive Pull

The SF₅ group is one of the most powerfully electron-withdrawing groups used in organic synthesis.[4] This is quantitatively captured by its Hammett substituent constants, which describe the group's influence on the electronic properties of a reaction center. The high electronegativity of the five fluorine atoms creates a strong inductive pull (–I effect), which significantly polarizes the molecule.

-

Hammett Constants (σ): The para-substituent constant (σₚ) for SF₅ is 0.68, considerably higher than that of -CF₃ (0.54) and even surpassing the nitro group (-NO₂) in some contexts.[5][6] This indicates a superior ability to withdraw electron density from the aromatic ring.

-

Inductive vs. Resonance Effects: The electronic effect of the SF₅ group is dominated by its inductive component (σI = 0.55) with a much smaller resonance contribution (σR = 0.11).[3] This is a critical distinction, as it implies the group's influence is less dependent on its position relative to a π-system's nodes.

Lipophilicity and Steric Profile

Despite its high polarity, the SF₅ group is surprisingly lipophilic, a property quantified by the Hansch parameter (π). This parameter measures a substituent's contribution to a molecule's partition coefficient.

-

Hansch Parameter (π): The SF₅ group has a π value of approximately 1.23, making it more lipophilic than the -CF₃ group (π = 0.88).[6] This enhanced lipophilicity can improve a compound's ability to permeate cell membranes, a crucial factor in drug design.[4]

-

Steric Bulk: With a volume of 55.4 ų, the SF₅ group is sterically more demanding than -CF₃ (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[1] Its unique octahedral geometry can be leveraged to create specific interactions with biological receptors or to influence molecular conformation.[1]

| Property | SF₅ Group | CF₃ Group | -NO₂ Group | -CN Group |

| Hammett Constant (σₚ) | 0.68[5][6] | 0.54[5] | 0.78 | 0.66 |

| Hammett Constant (σₘ) | 0.61[6] | 0.43[6] | 0.71 | 0.56 |

| Inductive Effect (σI) | 0.55[3] | 0.39[3] | 0.65 | 0.57 |

| Hansch Parameter (π) | 1.23[6] | 0.88[6] | -0.28 | -0.57 |

| Volume (ų) | 55.4[1] | 34.6[1] | ~23 | ~19 |

| Table 1: Comparison of Physicochemical Parameters for Common Electron-Withdrawing Groups. |

Acidity (pKa) of SF₅-Substituted Phenylacetonitriles

The benzylic protons of phenylacetonitrile are weakly acidic due to the resonance stabilization of the resulting carbanion by the phenyl ring and the inductive effect of the nitrile group. The introduction of a potent electron-withdrawing group like SF₅ is expected to dramatically increase this acidity (i.e., lower the pKa value).

The powerful –I effect of the SF₅ group withdraws electron density from the aromatic ring, which in turn stabilizes the negative charge of the benzylic carbanion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, shifting the acid-base equilibrium towards dissociation and resulting in a stronger acid. Given the high Hammett constants, the pKa of SF₅-phenylacetonitriles is predicted to be significantly lower than that of unsubstituted phenylacetonitrile (pKa ≈ 22 in DMSO).

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For compounds where the chromophore is in proximity to the site of ionization, UV-Vis spectrophotometry is a highly sensitive and reliable method for pKa determination, requiring only small amounts of sample.[7][8]

Causality: This method is chosen because the deprotonation of the benzylic carbon changes the electronic structure of the conjugated π-system of the phenylacetonitrile, leading to a measurable shift in the UV-Vis absorption spectrum. By monitoring this spectral change as a function of pH, the equilibrium point (pKa) can be precisely determined.[8]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the SF₅-phenylacetonitrile sample in a water-miscible organic solvent (e.g., DMSO or methanol) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a quartz cuvette. The final concentration should be low enough to remain within the linear range of the spectrophotometer (typically 10⁻⁵ to 10⁻⁶ M).[8]

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each buffered sample. Include spectra of the fully protonated form (in strong acid, e.g., 0.1 M HCl) and, if stable, the fully deprotonated form (in strong base, e.g., 0.1 M NaOH).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the compound.[7]

Computational Protocol: pKa Prediction for Weak C-H Acids

Experimental determination of pKa for very weak C-H acids can be challenging. Computational chemistry provides a powerful alternative for accurate prediction.[9][10] For C-H acids, standard thermodynamic cycles can be prone to error; a more robust approach involves using isodesmic reactions, which helps cancel systematic errors in the calculations.[11]

Causality: This computational workflow is designed to minimize errors by calculating a relative acidity. Instead of computing the absolute free energy of deprotonation, it calculates the free energy change for a reaction where the number and types of bonds are conserved. This comparison to a reference compound with a known pKa leads to more reliable predictions for challenging systems like C-H acids.[11]

Caption: Computational workflow for pKa prediction via isodesmic reactions.

Lipophilicity (logP) of SF₅-Substituted Phenylacetonitriles

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[9] It is commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.[12] The incorporation of the highly lipophilic SF₅ group (π = 1.23) is expected to substantially increase the logP of the phenylacetonitrile scaffold.

This modification can enhance membrane permeability but may also lead to reduced aqueous solubility, highlighting a key optimization challenge in drug design.

Experimental Protocol: logP Determination by RP-HPLC

The traditional shake-flask method for logP determination can be resource-intensive and is not suitable for high-throughput screening.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and resource-sparing alternative that correlates well with shake-flask values.[13][14][15]

Causality: The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.[14] By calibrating the system with a set of reference compounds with known logP values, a robust correlation can be established to determine the logP of an unknown analyte from its retention time.[15]

Step-by-Step Methodology:

-

System Setup: Use a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is neutral) and an organic modifier (e.g., methanol or acetonitrile).

-

Reference Standard Preparation: Prepare solutions of 5-7 reference compounds with well-established logP values that bracket the expected logP of the analyte.

-

Calibration Curve Generation: a. Inject each reference standard onto the HPLC system and record its retention time (t_R). b. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. d. Plot log(k) versus the known logP values for the standards. A linear regression of this plot yields the calibration curve.[15]

-

Analyte Analysis: Inject the SF₅-phenylacetonitrile sample under the identical chromatographic conditions and determine its retention time.

-

logP Calculation: Calculate the log(k) for the analyte and use the linear regression equation from the calibration curve to determine its experimental logP value.

Caption: Workflow for logP determination using the RP-HPLC method.

Synthetic Considerations

The synthesis of SF₅-substituted aromatics has historically been a challenge, limiting their widespread adoption. However, recent advances have made key building blocks more accessible.[2][16] SF₅-substituted phenylacetonitriles can be accessed through various routes, including the reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles.

A notable method is the Davis-Beirut reaction, where meta- or para-nitro-(pentafluorosulfanyl)benzene reacts with a substituted phenylacetonitrile in the presence of a base to form an SF₅-containing benzisoxazole.[17] Subsequent reduction can yield other useful intermediates. It is important to note that such reactions can be sensitive to the electronic nature of the substituents on the phenylacetonitrile, with electron-donating or neutral groups often giving better results than electron-accepting groups.[17] Other strategies may involve Negishi cross-coupling reactions with appropriate SF₅-aryl halides and a zincated acetonitrile partner.[18]

Conclusion

The introduction of the pentafluorosulfanyl (SF₅) group to the phenylacetonitrile scaffold imparts a unique and potent combination of physicochemical properties. Its exceptional electron-withdrawing capability leads to a significant increase in the acidity of the benzylic C-H bond, while its inherent lipophilicity substantially raises the molecule's logP value. These predictable and dramatic shifts in pKa and lipophilicity make SF₅-substituted phenylacetonitriles highly attractive building blocks for the design of novel pharmaceuticals and advanced materials. Understanding the fundamental principles behind these effects, combined with robust experimental and computational methods for their quantification, empowers researchers to rationally design next-generation molecules with precisely tailored properties.

References

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]

-

Al-Ghananeem, A. M., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Demaerel, J., et al. (2021). Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

-

Ippolito, J. A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(4), 449-470. [Link]

-

Ismalaj, E., et al. (2021). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1909-1915. [Link]

-

Roca, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1546-1550. [Link]

-

Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(18), 5543. [Link]

- Valko, K. (2002). Determination of logP coefficients via a RP-HPLC column.

-

Siero, L., et al. (2018). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 14, 2528-2534. [Link]

-

Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Organic Letters, 16(18), 4814-4817. [Link]

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer.

-

Schmalzbauer, M., et al. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from The Organic Chemistry Tutor website. [Link]

-

Gard, G. L., et al. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 152, 2-15. [Link]

-

Peyrical, L. C., et al. (2022). Synthesis of SF5‐substituted compounds and of SF5Cl, most common SF5 reagent. ResearchGate. [Link]

-

Welch, J. T., et al. (2005). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. Journal of Fluorine Chemistry, 126(4), 547-554. [Link]

-

Demaerel, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5892-5896. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from Rowan Scientific website. [Link]

-

O'Hagan, D., et al. (2017). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 13, 2276-2280. [Link]

-

Demaerel, J., et al. (2021). SF5‐containing biologically active compounds that showed antimicrobial activity in vitro. ResearchGate. [Link]

-

Demaerel, J., et al. (2022). Commercially or readily available SF5-substituted arenes 1 and SF5-containing heteroarenes. ResearchGate. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

-

Beier, P., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 102-108. [Link]

-

Li, W., et al. (2018). Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5) moiety. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2536. [Link]

-

Ben-Aicha, M., et al. (2019). Synthesis of SF5-substituted isoxazolidines using 1,3-dipolar cycloaddition reactions of nitrones with pentafluorosulfanyl acrylic esters and amides. ResearchGate. [Link]

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 18. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile as a chemical building block

An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Rising Star in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF5) group is rapidly gaining prominence in medicinal and materials chemistry, lauded for its unique combination of properties that can significantly enhance molecular performance.[1][2][3] Often dubbed a "super-trifluoromethyl group," its profound electronegativity, exceptional metabolic stability, and distinct steric profile make it a compelling bioisostere for more conventional moieties like the trifluoromethyl (CF3) and tert-butyl groups.[1][4][5] This guide delves into the technical nuances of a particularly valuable SF5-containing building block: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. We will explore its synthesis, physicochemical properties, and reactivity, and showcase its potential as a cornerstone for innovation in drug discovery and advanced materials.

The Strategic Advantage of the Pentafluorosulfur (SF5) Group

Before dissecting our featured compound, it is crucial to appreciate the transformative impact of the SF5 group on molecular design.

Physicochemical and Pharmacokinetic Benefits

The introduction of an SF5 group onto a molecular scaffold imparts a host of desirable characteristics that are particularly advantageous in the realm of drug development:

-

Enhanced Metabolic Stability: The formidable strength of the sulfur-fluorine bonds within the SF5 group confers exceptional resistance to metabolic degradation, which can translate to a longer in vivo half-life and an improved pharmacokinetic profile for a drug candidate.[1][2]

-

Modulation of Lipophilicity: The SF5 group is highly lipophilic, a property that can augment a molecule's capacity to traverse cellular membranes, thereby potentially enhancing its oral bioavailability.[1][2]

-

Potent Electron-Withdrawing Nature: With a higher electronegativity than the trifluoromethyl group, the SF5 moiety can significantly influence the electronic environment of a molecule, which can be harnessed to fine-tune its binding affinity to biological targets.[2][5]

-

Chemical Robustness: The SF5 group is remarkably stable under a wide array of chemical conditions, a feature that is highly beneficial for the development of stable and durable compounds.[2]

A Comparative Overview of Key Physicochemical Properties

| Property | Pentafluorosulfur (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |

| Electronegativity (Pauling Scale) | ~3.65[5] | ~3.36[5] | ~2.55 |

| Lipophilicity (Hansch-Leo π parameter) | High | High | High |

| Metabolic Stability | Very High[1][2] | High | Moderate |

| Steric Profile | Conical | Conical | Spherical |

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Profile

This building block, with the chemical formula C8H5F6NS and a molecular weight of 261.19 g/mol , is a solid at room temperature.[6][7]

Proposed Synthesis Pathway

Figure 1: Proposed synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.

Experimental Protocol:

-

Dissolution: In a well-ventilated fume hood, dissolve 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

-

Cyanation: To the stirred solution, add a stoichiometric equivalent of sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is critical as it solubilizes the cyanide salt while not interfering with the nucleophilic attack of the cyanide ion on the benzylic carbon. The electron-withdrawing nature of both the fluorine and SF5 groups may slightly deactivate the benzylic position towards SN2 displacement, potentially necessitating slightly more forcing reaction conditions compared to an unsubstituted benzyl bromide.

Reactivity and Synthetic Utility

The true value of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile lies in its versatile reactivity, primarily centered around the nitrile and the activated methylene groups.

Transformations of the Nitrile Group

The cyano group is a gateway to a variety of functional groups, each with its own synthetic potential.

Figure 2: Key transformations of the nitrile group.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding phenylacetic acid derivative. This opens up avenues for amide bond formation, a cornerstone of medicinal chemistry.

-

Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the nitrile to a primary amine. This is a crucial transformation for introducing a basic center into a molecule, often important for drug-receptor interactions.

-

Partial Reduction to Aldehyde: Reagents such as diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to the aldehyde, a versatile functional group for subsequent C-C bond-forming reactions.

Reactions at the α-Methylene Position

The protons on the carbon adjacent to both the aromatic ring and the nitrile group are acidic and can be removed by a suitable base. This allows for a range of alkylation and acylation reactions.

Figure 3: Reactivity of the α-methylene group.

Experimental Protocol: α-Alkylation

-

Anion Formation: In an inert atmosphere (e.g., under argon), suspend a strong base like sodium hydride (NaH) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C and add a solution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in THF dropwise. Allow the mixture to stir until the evolution of hydrogen gas ceases.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the solution and allow the reaction to warm to room temperature.

-

Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify as previously described.

Trustworthiness: The success of this protocol hinges on the complete exclusion of moisture and air, which would quench the carbanion. The use of a strong, non-nucleophilic base ensures efficient deprotonation without competing side reactions.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is not available, data for the related compound, 3-(Pentafluorothio)phenylacetonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8] Phenylacetonitrile itself is toxic and can release highly toxic hydrogen cyanide gas upon decomposition.[9][10][11][12] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated chemical fume hood.

Conclusion

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a highly promising and versatile chemical building block. The presence of the pentafluorosulfur group provides a unique opportunity to introduce favorable physicochemical properties into target molecules.[2][3] The reactivity of the nitrile and the adjacent methylene group offers a rich platform for the synthesis of a diverse array of more complex structures for applications in drug discovery, agrochemicals, and materials science.[4][5] As synthetic methodologies for SF5-containing compounds become more accessible, the utilization of building blocks like this is set to expand, paving the way for the next generation of innovative chemical entities.

References

- The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds. Benchchem.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- The Pentafluorosulfanyl Group (SF5). Rowan Scientific.

- Pentafluorosulfanyl (SF5) technology. Melius Organics.

- 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile | 1240257-90-2. ChemicalBook.

- SAFETY DATA SHEET - 3-(Pentafluorothio)phenylacetonitrile. Fisher Scientific.

- SAFETY DATA SHEET - Phenylacetonitrile. Sigma-Aldrich.

- SAFETY DATA SHEET - Phenylacetonitrile. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Phenylacetonitrile. TCI Chemicals.

- 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. Beijing Xinheng Research Technology Co., Ltd.

- Phenylacetonitrile | C8H7N | CID 8794. PubChem - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile | 1240257-90-2 [amp.chemicalbook.com]

- 7. 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile - CAS:1240257-90-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. fishersci.at [fishersci.at]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a novel organofluorine compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both predictive data and established methodologies for empirical analysis. Given the emerging nature of this compound, this guide synthesizes data from structurally related molecules and first principles of spectroscopy to provide a robust framework for its analysis.

The unique combination of a fluorine atom, a pentafluorosulfur (SF₅) group, and a cyanomethyl group on a phenyl ring presents a fascinating case for spectroscopic analysis. The strong electron-withdrawing properties and the complex spin systems of the fluorine and SF₅ moieties significantly influence the chemical environment of the molecule, leading to distinctive spectral signatures.[1] Understanding these signatures is paramount for confirming chemical identity, assessing purity, and elucidating structure-activity relationships.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a benchmark for researchers undertaking the empirical analysis of this molecule.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~3.8 | s | - | CH₂ |

| ¹H | ~7.5 - 7.8 | m | - | Aromatic CH |

| ¹³C | ~20 | s | - | CH₂ |

| ¹³C | ~115 | s | - | CN |

| ¹³C | ~110 - 140 | m | - | Aromatic C |

| ¹³C | ~150 | m | - | C-SF₅ |

| ¹³C | ~160 | d | J(C,F) ≈ 250 | C-F |

| ¹⁹F | ~-110 | t | J(F,H) ≈ 2 | Aromatic F |

| ¹⁹F | ~60 - 80 | nonet | J(Fₐₓ, Fₑq) ≈ 150 | SF₅ (4Fₑq) |

| ¹⁹F | ~80 - 100 | quintet | J(Fₐₓ, Fₑq) ≈ 150 | SF₅ (1Fₐₓ) |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are approximate values.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~800-900 | Strong, Broad | S-F stretch |

| ~600-700 | Strong, Broad | S-F stretch |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 261 | 100 | [M]⁺ |

| 242 | 20 | [M-F]⁺ |

| 134 | 40 | [M-SF₅]⁺ |

| 127 | 80 | [SF₅]⁺ |

| 108 | 30 | [C₇H₄FN]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and appropriate acquisition parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure and assess purity.

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30°

-

Relaxation Delay: 2 s

-

Number of Scans: 16

-

-

¹³C NMR:

-

Spectral Width: -10 to 220 ppm

-

Pulse Program: Proton-decoupled

-

Relaxation Delay: 5 s

-

Number of Scans: 1024

-

-

¹⁹F NMR:

-

Spectral Width: -150 to 150 ppm

-

Pulse Program: Proton-decoupled

-

Relaxation Delay: 2 s

-

Number of Scans: 128

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard of CFCl₃ at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. The characteristic nonet and quintet for the SF₅ group in the ¹⁹F NMR are key diagnostic signals.[2]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Interpretation:

-

Identify the characteristic absorption bands corresponding to the C≡N, aromatic C=C, C-F, and S-F stretching vibrations as outlined in Table 2. The absence of significant O-H or N-H stretching bands in the 3200-3600 cm⁻¹ region can confirm the absence of water or amine impurities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Sample Introduction:

-

Direct insertion probe for solid samples or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50 - 500

-

Source Temperature: 200 °C

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of 261.19 g/mol .[3][4]

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of fluorine ([M-F]⁺) and the pentafluorosulfur group ([M-SF₅]⁺), as well as the presence of the [SF₅]⁺ fragment, are expected key fragmentation pathways.

Workflow and Data Analysis Logic

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Logic for NMR data interpretation leading to structural assignment.

Conclusion

The spectroscopic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile requires a multi-technique approach, leveraging NMR, IR, and mass spectrometry. While direct experimental data is currently scarce, this guide provides a robust predictive framework and detailed experimental protocols to enable researchers to confidently analyze this novel compound. The unique spectral features arising from the fluorine and pentafluorosulfur substituents serve as powerful diagnostic tools for structural confirmation and purity assessment. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts involving this promising molecule.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Beijing Xinheng Research Technology Co., Ltd. 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile - CAS:1240257-90-2. [Link]

-

Pitcher, T. A., et al. Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics. [Link]

Sources

The Pentafluorosulfanyl Group in Aromatic Systems: A Technical Guide for Advanced Chemical Research

Abstract

The pentafluorosulfanyl (SF5) group, a unique and powerful substituent, has transitioned from a synthetic curiosity to a cornerstone in the design of advanced materials and therapeutics. Often dubbed the "super-trifluoromethyl group," its distinctive combination of electronic and steric properties offers unparalleled advantages in modulating molecular characteristics.[1][2] This guide provides an in-depth exploration of the SF5 group's role in aromatic systems, tailored for researchers, medicinal chemists, and materials scientists. We will dissect its fundamental physicochemical properties, survey key synthetic methodologies, and analyze its transformative impact on drug discovery and materials science, grounding all claims in authoritative, field-proven data.

The Unique Physicochemical Profile of the Pentafluorosulfanyl Group

The SF5 group's utility stems from a rare combination of properties that are often mutually exclusive in other functional groups.[3] Its octahedral geometry, high electronegativity, and significant lipophilicity make it a compelling bioisostere for groups like trifluoromethyl (CF3), tert-butyl (t-Bu), and nitro (NO2).[4][5]

Potent Electronic Effects

The SF5 group is one of the most powerfully electron-withdrawing substituents used in organic chemistry.[4][6] This effect is a combination of a strong negative inductive effect (-I) and a smaller resonance contribution (-R) via negative hyperconjugation.[3][7] The sulfur atom's cationic character, described by "no-bond" resonance structures, makes it a potent electron acceptor.[7]

This strong electron-withdrawing nature significantly impacts the electronic properties of the aromatic ring, which can be quantified by Hammett parameters. The SF5 group possesses a Hammett constant (σp) of 0.68, notably higher than that of the CF3 group (0.54), indicating superior electron-withdrawing strength.[3][8]

Steric and Geometric Influence

With an octahedral geometry and a molecular volume of approximately 55.4 ų, the SF5 group is sterically larger than a CF3 group (34.6 ų) but smaller than a t-Bu group (76.9 ų).[9][10] This specific size and three-dimensional shape can be leveraged to create precise interactions with biological targets or to influence the packing of molecules in materials.[9] The S-F bonds are highly robust, contributing to the group's exceptional stability.[4]

Lipophilicity and Stability: A Powerful Duality

A defining feature of the SF5 group is its simultaneous high electronegativity and high lipophilicity, a combination that is rare among functional groups.[3] This dual nature is particularly valuable in drug design. Increased lipophilicity, quantified by the Hansch parameter (π = 1.23 to 1.51), can enhance membrane permeability and improve oral bioavailability.[8][10][11]

Furthermore, the SF5 group exhibits remarkable thermal and chemical stability, attributed to the strong S-F bonds.[4][12] It is highly resistant to metabolic degradation and acid/base hydrolysis, which can extend the in-vivo half-life of a drug candidate.[3][4][11]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative parameters of the SF5 group in comparison to other commonly used functional groups.

| Property | SF5 | CF3 | t-Bu | NO2 |

| Hammett Constant (σp) | 0.68[3][8][10] | 0.54[3][8] | -0.20 | 0.78 |

| Hansch Lipophilicity (π) | 1.23 - 1.51[8][10] | 0.88 - 1.09[8][10] | 1.98 | -0.28 |

| Volume (ų) | 55.4[9][10] | 34.6[9][10] | 76.9[9][10] | 26.9 |

| Electronegativity (Pauling Scale) | 3.65[3][13] | 3.36[3][13] | ~2.55 (C) | ~3.04 (N) |

Synthesis of Pentafluorosulfanyl-Substituted Aromatics

The historical challenge in SF5 chemistry has been synthetic accessibility.[12][14] Early methods, such as Sheppard's use of AgF2, were low-yielding and required harsh conditions.[15] However, recent advances have made aryl-SF5 building blocks more accessible, primarily through two major pathways.

Oxidative Fluorination of Aryl Disulfides

This is a common method for introducing the SF5 group. It involves the reaction of an aryl disulfide with a source of fluoride and an oxidizing agent. While effective, it often requires handling hazardous reagents like molecular fluorine.

Radical Addition of SF5-Halides

A more versatile approach involves the free-radical addition of reagents like pentafluorosulfanyl chloride (SF5Cl) or bromide (SF5Br) to unsaturated systems, such as dienes, which can then be aromatized.[13][15] The development of gas-free methods for generating SF5Cl has made this route more practical for lab-scale synthesis.[13]

Diagram: Synthetic Workflow for Aryl-SF5 Compounds

Caption: Key synthetic pathways to access aromatic SF5 compounds.

Experimental Protocol: Negishi Cross-Coupling for SF5-Aromatic Amino Acids

This protocol, adapted from established literature, demonstrates a reliable method for creating complex SF5-containing molecules, showcasing their compatibility with common synthetic transformations.[16][17]

Objective: To synthesize a protected SF5-containing phenylalanine derivative via palladium-catalyzed Negishi cross-coupling.

Materials:

-

Protected iodo-alanine derivative (e.g., Boc-L-Iodoalanine benzyl ester)

-

(Bromophenyl)sulfur pentafluoride (meta- or para-isomer)

-

Zinc dust, activated

-

1,2-Dibromoethane (for zinc activation)

-

Palladium(II) bis(dibenzylideneacetone) [Pd(dba)2]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Zinc Activation (Causality: To create a clean, reactive zinc surface for the formation of the organozinc reagent):

-

In a flame-dried flask under an inert atmosphere (Argon), suspend zinc dust (4.0 equiv.) in anhydrous DMF.

-

Add 1,2-dibromoethane (~0.5 equiv.) and heat the mixture to 70°C for 20 minutes.

-

Cool the suspension to room temperature.

-

-

Organozinc Formation (Causality: To convert the aryl bromide into a nucleophilic organozinc species required for the cross-coupling cycle):

-

To the activated zinc suspension, add a solution of the (Bromophenyl)sulfur pentafluoride (1.0 equiv.) in anhydrous DMF.

-

Heat the reaction mixture at 50°C for 20 minutes to facilitate the formation of the aryl-zinc reagent.

-

-

Cross-Coupling Reaction (Causality: The Pd(0) catalyst, formed in situ, undergoes oxidative addition with the iodo-alanine. Transmetalation with the organozinc reagent followed by reductive elimination forms the new C-C bond):

-

In a separate flame-dried flask, dissolve Pd(dba)2 (3 mol%) and SPhos (6 mol%) in anhydrous DMF.

-

Add the protected iodo-alanine derivative (1.0 equiv.) to the catalyst mixture.

-

Transfer the freshly prepared organozinc solution from Step 2 to the catalyst/iodo-alanine mixture via cannula.

-

Heat the reaction at 50°C for 3-5 hours, monitoring by TLC or LC-MS for consumption of the starting material.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired SF5-aromatic amino acid derivative.

-

Applications in Drug Development and Materials Science

The unique properties of the SF5 group directly translate into tangible benefits in applied chemical sciences.

Diagram: Impact of the SF5 Group in Medicinal Chemistry

Caption: How SF5 properties influence key drug development outcomes.

In medicinal chemistry, incorporating an SF5 group can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[4] Its metabolic robustness extends a drug's lifespan in the body, while its lipophilicity can enhance bioavailability.[4][11] For example, SF5-substituted compounds have shown promise as anti-tuberculosis agents, demonstrating sub-micromolar potency and excellent activity against intracellular mycobacteria.[18] The group has also been successfully used to develop potent insecticides and other agrochemicals.[19]

In materials science, the SF5 group is an emerging tool for creating novel optoelectronic materials.[12][14] Its strong electron-accepting character and thermal stability are ideal for designing push-pull chromophores with large two-photon absorption cross-sections, which are valuable in bioimaging and photodynamic therapy.[20]

Challenges and Future Outlook

Despite its advantages, the broader adoption of the SF5 group is still hampered by the relatively high cost and limited commercial availability of starting materials compared to CF3-analogues.[10][21] Synthetic routes can be complex and may require specialized reagents.[5]

Future research will likely focus on developing more economical and scalable synthetic methods to produce a wider diversity of SF5-containing building blocks.[13][22] As these building blocks become more accessible, we anticipate an acceleration in the discovery of new SF5-containing pharmaceuticals, agrochemicals, and advanced functional materials, solidifying the SF5 group's role as a critical tool in modern chemistry.[22][23]

References

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

-

Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]

-

Unknown Author. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]

-

Unknown Author. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry. [Link]

-

Unknown Author. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

-

Unknown Author. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [Link]

-

Unknown Author. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]

-

Unknown Author. Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]

-

Unknown Author. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ACS Publications. [Link]

-

Unknown Author. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Unknown Author. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]

-

Unknown Author. A New Synthesis of Pentafluorosulfanylbenzene. American Chemical Society. [Link]

- Unknown Inventor. (2011). Processes for Preparing Poly(Pentafluorosulfanyl)Aromatic Compounds.

-

Unknown Author. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. RSC Publishing. [Link]

-

Unknown Author. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Unknown Author. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Unknown Author. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Pharmaceutical Business Review. SF5-Containing Building Blocks. Pharmaceutical Business Review. [Link]

-

Unknown Author. (2018). Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores. ACS Publications. [Link]

-

Unknown Author. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

-

Unknown Author. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Unknown Author. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

Unknown Author. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. [Link]

-

Unknown Author. SF5‐containing biologically active compounds that showed antimicrobial... ResearchGate. [Link]

-

Unknown Author. (2016). (PDF) Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. [Link]

-

Unknown Author. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

Unknown Author. The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society. [Link]

-

Unknown Author. (2025). SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1]. Authorea. [Link]

-

Unknown Author. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Unknown Author. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. [Link]

-

Unknown Author. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. PubMed Central. [Link]

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 21. sussex.figshare.com [sussex.figshare.com]

- 22. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of the Pentafluorosulfanyl (SF₅) Group on the Phenylacetonitrile Core

Introduction: The Emergence of a "Super-Trifluoromethyl" Group

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. For decades, the trifluoromethyl (CF₃) group has been the workhorse for modulating electronic properties, lipophilicity, and metabolic stability. However, a more potent and versatile player has emerged: the pentafluorosulfanyl (SF₅) group.[1][2] Often dubbed a "super-trifluoromethyl group"[3][4][5][6], the SF₅ moiety offers a unique and powerful combination of properties that distinguish it from its predecessors.

The SF₅ group is characterized by its exceptional thermal and chemical stability, a consequence of the strong S-F bonds.[1] More importantly, it is one of the most powerfully electron-withdrawing groups known in organic chemistry, exerting a profound influence on the electronic landscape of any molecular scaffold to which it is attached.[1][3] This guide provides an in-depth analysis of the electronic effects of the SF₅ group when appended to the phenylacetonitrile core, a common structural motif in drug discovery and chemical synthesis. We will explore how this unique substituent modifies the acidity, reactivity, and spectroscopic properties of the core, providing researchers with the foundational knowledge to leverage its capabilities.

Section 1: Fundamental Electronic Characteristics of the SF₅ Group

To understand the impact of the SF₅ group on the phenylacetonitrile core, we must first dissect its intrinsic electronic properties. The SF₅ group withdraws electron density primarily through a potent negative inductive effect (σ-withdrawal) due to the high electronegativity of the five fluorine atoms.[1][7] This effect is significantly stronger than that of the CF₃ group.

The pentafluorosulfanyl group is a strong deactivator of the aromatic ring and directs incoming electrophiles to the meta position.[8] This is a direct consequence of its powerful electron-withdrawing nature, which destabilizes the positively charged intermediates (sigma complexes) formed during electrophilic aromatic substitution, particularly when the substituent is at the ortho or para position.

Quantitative comparisons using Hammett constants underscore the superior electron-withdrawing strength of the SF₅ group.

Data Presentation: Comparative Electronic and Physicochemical Properties

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Inductive Effect (σᵢ) | Lipophilicity (π) |

| -SF₅ | 0.68[7][9] | 0.61[9][10] | 0.55[7] | 1.23[9] |

| -CF₃ | 0.54[7] | 0.43[9][10] | 0.39[7] | 0.88[9] |

| -NO₂ | 0.78 | 0.71 | 0.65 | -0.28 |

| -CN | 0.66 | 0.56 | 0.57 | -0.57 |

Table 1: Comparison of Hammett constants, inductive effects, and Hansch lipophilicity parameters for common electron-withdrawing groups. Data compiled from multiple sources.[7][9][10]

As the data clearly indicate, the SF₅ group's electron-withdrawing capability, particularly its inductive effect, surpasses that of the CF₃ group and is comparable to the cyano and nitro groups, while also significantly increasing lipophilicity.[9]

Visualization: Electronic Influence on the Aromatic Ring

Section 2: Impact on the Phenylacetonitrile Core

The potent electronic pull of the SF₅ group has profound and predictable consequences for the reactivity of the entire phenylacetonitrile moiety.

Dramatically Increased Acidity of Benzylic Protons

The most significant consequence of attaching an SF₅ group to the phenyl ring is the substantial acidification of the benzylic protons (-CH₂-CN). The powerful inductive withdrawal of electron density by the SF₅ group is transmitted through the aromatic ring, strongly polarizing the benzylic C-H bonds and stabilizing the resulting carbanion upon deprotonation.

This stabilization makes the formation of the benzylic carbanion far more favorable than in the unsubstituted phenylacetonitrile. While direct pKa measurements for SF₅-phenylacetonitrile are not widely published, we can make a reliable estimation based on the known pKa of related compounds in DMSO. The pKa of unsubstituted phenylacetonitrile is approximately 21.9 in DMSO. For comparison, the strongly electron-withdrawing nitro group in 4-nitrophenylacetonitrile lowers the pKa to 13.1. Given that the SF₅ group's electron-withdrawing strength is comparable to the nitro group, a similar dramatic decrease in the pKa is expected. This effect has been demonstrated in other systems; for instance, placing an SF₅ group at the C2-position of an indole nucleus causes a pronounced drop in the N-H pKa.[10]

Visualization: Carbanion Stabilization

// Starting material node1 [shape=none, margin=0, label=<

SF₅─Ring─CH₂CN

];

// Transition state node2 [shape=none, margin=0, label=<

SF₅─Ring─[CHCN]-

];

// Base base1 [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base2 [label="Base-H⁺", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Arrows node1 -> node2 [dir=forward, arrowhead="vee", label="- H⁺", fontcolor="#EA4335"]; base1 -> node1 [style=invis]; // for positioning base2 -> node2 [style=invis]; // for positioning

// Stabilization arrow stabilization [shape=none, label="Inductive Stabilization", fontcolor="#34A853"]; edge [style=dashed, color="#34A853", arrowhead="vee", penwidth=2]; node2 -> stabilization; } endom Caption: The SF₅ group stabilizes the negative charge.

Data Presentation: Acidity of Substituted Phenylacetonitriles

| Compound | Substituent (para) | pKa (in DMSO) |

| Phenylacetonitrile | -H | ~21.9 |

| 4-Nitrophenylacetonitrile | -NO₂ | 13.1 |

| 4-(Pentafluorosulfanyl)phenylacetonitrile | -SF₅ | ~13-14 (Estimated) |

Table 2: Comparison of the pKa of benzylic protons in DMSO. The value for the SF₅-substituted compound is an expert estimation based on comparative electronic parameters.

This enhanced acidity is not merely a theoretical curiosity; it has significant practical implications. It facilitates a range of chemical transformations that rely on the formation of the benzylic carbanion, such as alkylations, aldol-type condensations, and other C-C bond-forming reactions, allowing them to proceed under much milder basic conditions than would be required for the unsubstituted parent compound.

Altered Reactivity of the Aromatic Ring and Nitrile Group

-